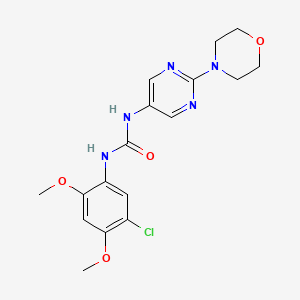

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

CAS No.: 1396675-20-9

Cat. No.: VC5069639

Molecular Formula: C17H20ClN5O4

Molecular Weight: 393.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396675-20-9 |

|---|---|

| Molecular Formula | C17H20ClN5O4 |

| Molecular Weight | 393.83 |

| IUPAC Name | 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |

| Standard InChI | InChI=1S/C17H20ClN5O4/c1-25-14-8-15(26-2)13(7-12(14)18)22-17(24)21-11-9-19-16(20-10-11)23-3-5-27-6-4-23/h7-10H,3-6H2,1-2H3,(H2,21,22,24) |

| Standard InChI Key | RUIHDIAVWXINKA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl)OC |

Introduction

Synthesis and Chemical Reactivity

The synthesis of urea derivatives often involves multi-step organic reactions. Common methods include the reaction of amines with isocyanates or carbamoyl chlorides. The specific synthesis route for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea would depend on the availability of starting materials and the desired yield and purity.

| Synthetic Step | Description |

|---|---|

| Starting Materials | Aromatic amines, isocyanates, or carbamoyl chlorides. |

| Reaction Conditions | Temperature, solvent, and catalysts can vary based on the chosen pathway. |

| Yield and Purity | Optimization through varying reaction conditions. |

Biological Activities and Potential Applications

Urea derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. These compounds can act as enzyme inhibitors or receptor antagonists, influencing cellular signaling pathways.

| Biological Activity | Description |

|---|---|

| Anti-cancer Activity | Potential inhibition of cell proliferation or induction of apoptosis. |

| Anti-inflammatory Activity | Possible modulation of inflammatory pathways. |

| Antioxidant Activity | Not typically associated with urea derivatives but could be present depending on the specific structure. |

Research Findings and Future Directions

While specific research findings on 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea are not available, related compounds have shown promising biological activities. Further studies are needed to determine the exact mechanisms of action and potential applications of this compound.

| Research Area | Description |

|---|---|

| Mechanism of Action | Interaction with specific biological targets. |

| Potential Applications | Drug development for cancer or inflammatory diseases. |

| Future Studies | In vitro and in vivo evaluations to assess efficacy and safety. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume